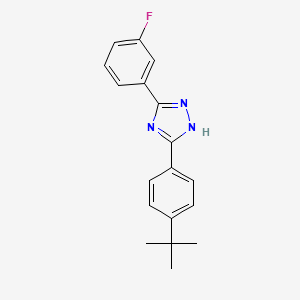

3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole

Description

3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is a substituted triazole derivative characterized by a 1,2,4-triazole core bearing a 4-tert-butylphenyl group at position 3 and a 3-fluorophenyl group at position 3. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazoles, particularly as antifungal, antimicrobial, and kinase-inhibiting agents .

Properties

Molecular Formula |

C18H18FN3 |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

5-(4-tert-butylphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C18H18FN3/c1-18(2,3)14-9-7-12(8-10-14)16-20-17(22-21-16)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H,20,21,22) |

InChI Key |

ASEQPUOIVWLZGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(tert-butyl)benzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized using a suitable reagent such as sodium azide to form the triazole ring. The reaction conditions often include solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated triazole derivatives.

Scientific Research Applications

3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the tert-butyl and fluorophenyl groups can enhance its binding affinity and selectivity for certain targets, leading to its biological effects.

Comparison with Similar Compounds

Key Structural Features :

- Triazole Core : The 1,2,4-triazole scaffold is common among analogs, but substituents at positions 3, 4, and 5 dictate physicochemical and biological properties.

- Substituent Variations :

Synthetic Notes:

- The target compound shares synthetic intermediates with analogs like 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione, which is synthesized via thiocarbohydrazide fusion (85% yield) .

- Halogenated aryl groups (e.g., 3-fluorophenyl) are commonly introduced via nucleophilic substitution or Suzuki coupling.

Physicochemical and Stability Comparisons

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to analogs with smaller substituents (e.g., methyl or chloro groups) .

- Stability: Compounds with tert-butyl groups (e.g., TOZ derivatives) show variable stability in simulated gastric fluid. Fluorinated analogs (e.g., 3-fluorophenyl derivatives) often exhibit enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation .

Pharmacokinetic and In Silico Comparisons

- Bioavailability : S-alkyl derivatives of 5-(3-fluorophenyl)-1,2,4-triazoles show favorable bioavailability in silico, attributed to the fluorine atom’s electronegativity and the triazole core’s hydrogen-bonding capacity .

- Molecular Docking : Fluorophenyl and tert-butyl groups may enhance binding to fungal CYP51 or bacterial enzymes through hydrophobic interactions and halogen bonding .

Biological Activity

The compound 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.

Basic Information

- IUPAC Name : 3-(4-(tert-Butyl)phenyl)-5-(3-fluorophenyl)-1H-1,2,4-triazole

- Molecular Formula : C18H20F1N3

- Molecular Weight : 299.37 g/mol

- CAS Number : 163217-68-3

Structure

The compound features a triazole ring substituted with a tert-butyl group and a fluorophenyl moiety, which are critical for its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance, research indicates that various triazole compounds demonstrate activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives can be as low as 0.195 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| Compound A | S. aureus (ATCC25923) | 0.195 | Excellent |

| Compound B | E. coli (ATCC25922) | 0.391 | Moderate |

| Compound C | A. baumannii | 12.5 | Weak |

The antibacterial mechanism of triazoles often involves inhibition of DNA-gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole core acts as a bioisostere to carboxylic acids, enhancing binding interactions with the enzyme .

Case Studies

-

Case Study on Synthesis and Evaluation :

A study synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains. One derivative showed an MIC of 0.391 µg/mL againS. aureus, significantly outperforming standard antibiotics . -

Clinical Isolate Evaluation :

Research demonstrated that specific triazole compounds exhibited potent activity against clinical isolates A. baumannii, highlighting their potential in treating drug-resistant infections .

Other Biological Activities

In addition to antibacterial properties, triazole derivatives have shown promise in various therapeutic areas:

- Antifungal Activity : Compounds with the triazole scaffold are widely used as antifungal agents in clinical settings.

- Antitumor Activity : Some studies indicate that triazoles may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.